N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, an acetyl group, a chlorophenyl group, and a dimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetylpiperazine with 3-chloroaniline to form an intermediate, which is then reacted with 2,6-dimethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit osteoclast differentiation by downregulating the expression of osteoclast-specific markers such as c-Fos, NFATc1, and cathepsin K. This inhibition leads to decreased bone resorption and actin ring formation, making it a potential candidate for treating bone diseases .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide: Contains a fluorine atom instead of a chlorine atom, which can affect its reactivity and interactions with biological targets.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit osteoclast differentiation and bone resorption sets it apart from other similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-14(26)24-9-11-25(12-10-24)17-8-7-15(13-16(17)22)23-21(27)20-18(28-2)5-4-6-19(20)29-3/h4-8,13H,9-12H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCBOOTLXKWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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